1-Phenyl-2-(4-phenylpiperazino)-1-ethanone
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Overview
Description
1-Phenyl-2-(4-phenylpiperazino)-1-ethanone is a chemical compound that belongs to the class of piperazine derivatives This compound has gained significant attention in the scientific community due to its potential therapeutic and toxic effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanone typically involves the reaction of phenylpiperazine with a suitable phenyl ethanone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized to increase efficiency and reduce costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-(4-phenylpiperazino)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens, acids, and bases can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
1-Phenyl-2-(4-phenylpiperazino)-1-ethanone has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various piperazine derivatives, which are important in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanone involves its interaction with specific molecular targets and pathways. For example, in the context of its antidepressant-like effects, the compound may increase the levels of monoamines in the synaptic clefts of the central nervous system . This can lead to enhanced neurotransmission and improved mood. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1-Phenyl-2-(4-phenylpiperazino)-1-ethanone can be compared with other similar compounds, such as:
1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives: These compounds have similar structures and may exhibit similar pharmacological properties.
Phenylpiperazine derivatives: These compounds are widely studied for their potential therapeutic effects and may share similar mechanisms of action.
Properties
IUPAC Name |
1-phenyl-2-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c21-18(16-7-3-1-4-8-16)15-19-11-13-20(14-12-19)17-9-5-2-6-10-17/h1-10H,11-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIZTZQJLSGSPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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